Iron selenide

Superconductivity Quantum Materials Condensed Matter Physics

Researchers investigating iron-based superconductivity frequently encounter non-stoichiometric or misidentified Fe-Se phases that lack the critical superconducting ground state. High-purity, near-stoichiometric β-FeSe (CAS 1310-32-3) directly resolves this challenge. • Verified tetragonal anti-PbO structure with ambient-pressure Tc ~8 K; tunable to 37 K under pressure and >65 K via thin-film engineering. • Distinct from non-superconducting FeTe and ferrimagnetic Fe₇Se₈/Fe₃Se₄ phases-phase specification is critical for experimental success. • Direct bandgap ~1.2 eV enables dual-use research in superconductivity and optoelectronics. Supplied with certificate of analysis; classified as UN3283 (6.1, PG III) for transport.

Molecular Formula FeSe
Molecular Weight 134.82 g/mol
CAS No. 1310-32-3
Cat. No. B075170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron selenide
CAS1310-32-3
Molecular FormulaFeSe
Molecular Weight134.82 g/mol
Structural Identifiers
SMILES[Fe]=[Se]
InChIInChI=1S/Fe.Se
InChIKeyWALCGGIJOOWJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Selenide (FeSe) Overview


Iron selenide (FeSe), with CAS number 1310-32-3, is a layered binary transition metal chalcogenide that crystallizes in a tetragonal anti-PbO type structure at room temperature [1]. It is the structurally simplest member of the iron-based superconductor (FeBSC) family, exhibiting a superconducting critical temperature (Tc) of approximately 8-9 K at ambient pressure [2]. The Fe-Se phase diagram is complex, containing multiple non-stoichiometric phases (e.g., FeSe2, Fe3Se4, Fe7Se8) whose properties diverge significantly from those of stoichiometric FeSe [3]. As a semiconductor, it has a direct bandgap of ~1.2 eV, making it of interest for photovoltaic and optoelectronic applications .

Iron Selenide Phase Selection


The term 'iron selenide' encompasses a family of compounds with distinct stoichiometries (FeSe2, Fe3Se4, Fe7Se8, FeSe) and crystal structures, each exhibiting vastly different electronic, magnetic, and catalytic properties [1]. Furthermore, simple substitution with a sulfur-based analog, such as FeS or FeS2, is not equivalent; the heavier selenium atom induces crucial changes in bond strength, band structure, and catalytic activity [2]. For instance, FeSe and FeTe, though chemically similar, have opposite ground states—one superconducting, the other non-superconducting [3]. Therefore, procurement for specific applications requires a precise understanding of the target phase and its comparative performance against both its stoichiometric relatives and isostructural chalcogenide counterparts. The following evidence demonstrates where and why FeSe and its closely related phases present quantifiable differentiation.

Iron Selenide Performance Benchmarks


Superconductivity in FeSe vs. FeTe

The bulk FeSe phase is a superconductor with an ambient-pressure critical temperature (Tc) of ~8 K [1]. This contrasts sharply with its closest chalcogenide analog, FeTe, which exhibits a non-superconducting antiferromagnetic ground state under identical conditions [2]. This fundamental difference in electronic ground state demonstrates that FeSe is the necessary starting point for exploring superconductivity in the iron chalcogenide family, while FeTe is not.

Superconductivity Quantum Materials Condensed Matter Physics

HER Electrocatalysis: FeSe2 vs. FeS2

In alkaline electrocatalytic HER, the FeSe2 phase demonstrates a substantially lower overpotential compared to its sulfide counterpart, FeS2. Specifically, FeSe2 exhibits an overpotential of 113 mV at a current density of 2 mA/cm² (with 10 mA/cm² achieved at 244 mV), while FeS2 requires a much larger overpotential of 453 mV to achieve the same current [1]. This performance enhancement is attributed to a more favorable M-H bond strength for selenium compared to sulfur [2].

Electrocatalysis Hydrogen Evolution Reaction (HER) Water Splitting

OER Activity of FeSe/FeSe2 Heterostructure

While both FeSe2 and FeSe are individually active for OER, the creation of an FeSe/FeSe2 heterostructure leads to a synergistic enhancement. A coral-like FeSe/FeSe2 catalyst requires only an overpotential of 309 mV to achieve a benchmark current density of 10 mA cm⁻² in alkaline media [1]. This performance is attributed to a high Fe charge state in the heterostructure that facilitates the adsorption of OH* ions and enhances electron transfer [2].

Electrocatalysis Oxygen Evolution Reaction (OER) Water Splitting Heterostructures

Magnetic Order: β-FeSe vs. Fe7Se8/Fe3Se4

The magnetic properties within the Fe-Se system are highly phase-dependent. Among the four main phases (FeSe2, Fe3Se4, Fe7Se8, and β-FeSe), Fe3Se4 and Fe7Se8 are ferrimagnetic below approximately 300 K and exhibit semihard magnetic properties [1]. In stark contrast, β-FeSe (the tetragonal, superconducting phase) and FeSe2 are characterized by significantly weaker magnetism and are more susceptible to surface oxidation, which can further suppress their already low magnetic moment [2].

Spintronics Magnetic Materials Phase Control

Synthesis-Dependent FeSe Superconductivity

The synthesis route critically dictates the final crystal structure and, consequently, the functional properties of FeSe. FeSe synthesized via a conventional high-temperature solid-state reaction yields an orthorhombic crystal structure that is superconducting with a Tc of ~8 K [1]. In contrast, when FeSe is prepared via a mild hydrothermal reaction, it adopts a triclinic crystal structure below 60 K and is not superconducting [2].

Solid-State Chemistry Superconductivity Synthesis Methods

Stoichiometry and Phase Purity in FeSe

The emergence of superconductivity in FeSe is exquisitely sensitive to its stoichiometry. While early reports suggested that selenium vacancies (FeSe0.82 to FeSe0.88) were necessary for superconductivity, subsequent rigorous studies have demonstrated that phase-pure, superconducting FeSe can only be synthesized as a near-stoichiometric material (i.e., FeSe) [1]. Significant selenium deficiency or excess results in the formation of secondary magnetic phases and a complete suppression of the superconducting transition [2].

Superconductivity Material Synthesis Phase Purity

Iron Selenide Application Scenarios


Fundamental Superconductivity Studies

Researchers investigating the pairing mechanism in iron-based superconductors should source high-purity, near-stoichiometric β-FeSe (CAS 1310-32-3) as the parent compound. This is based on its status as the simplest FeBSC with a well-characterized ambient-pressure Tc of ~8 K [1], which can be dramatically enhanced via pressure (up to 37 K) or thin-film engineering (over 65 K on SrTiO3) [2]. This scenario is uniquely served by FeSe, as its direct analog FeTe is non-superconducting [3], making FeSe the essential starting point for this line of inquiry.

Non-Precious Metal HER Electrocatalysts

For material scientists developing cost-effective alternatives to platinum for hydrogen production, iron diselenide (FeSe2) should be prioritized over iron disulfide (FeS2) due to its substantially lower HER overpotential [1]. Furthermore, the creation of FeSe/FeSe2 heterostructures offers a pathway to high-performance bifunctional catalysts, achieving competitive OER overpotentials that rival conventional Ni/Co-based materials [2]. This makes FeSe2 a more promising candidate for alkaline water electrolysis systems.

Magnetic Nanomaterials for Spintronics

Investigators seeking iron selenide phases with robust room-temperature magnetism should specifically procure the Fe7Se8 or Fe3Se4 phases, which exhibit ferrimagnetic order below ~300 K and semihard magnetic properties [1]. In this application domain, β-FeSe is not a suitable substitute, as it exhibits only weak magnetism that is easily degraded by surface oxidation [2]. Precise phase specification is therefore critical for experimental success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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